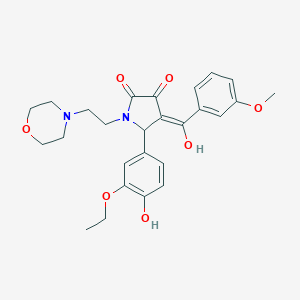
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ABF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ABF belongs to the class of pyrrolones and has a complex chemical structure.
Scientific Research Applications
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to possess anticancer, antifungal, and antibacterial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Mechanism of Action
The mechanism of action of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids and proteins, which are essential for cell growth and division.
Biochemical and Physiological Effects
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects on the body. The compound has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of new antibiotics. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This effect may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in pure form through column chromatography. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biological activities, which makes it a potential candidate for the development of new drugs. However, the compound has limited solubility in water, which may make it difficult to use in certain experiments. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new drugs based on the structure of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The compound has been shown to have various biological activities, which makes it a potential candidate for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other disorders. Another area of research is the elucidation of the mechanism of action of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The compound has been shown to inhibit the activity of various enzymes and receptors, but the exact mechanism of action is not fully understood. Further research in this area may lead to the development of more effective drugs based on the structure of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. Finally, research is needed to determine the safety and efficacy of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in vivo. The compound has been shown to have various biological activities in vitro, but its effectiveness in vivo is not fully understood. Further research in this area may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate, followed by a Michael addition reaction with allyl bromide and a subsequent cyclization reaction. The final product is obtained after purification through column chromatography. The synthesis method is relatively simple and can be performed in a laboratory setting.
properties
Molecular Formula |
C20H16FNO3 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(4Z)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H16FNO3/c1-2-11-22-17(14-9-6-10-15(21)12-14)16(19(24)20(22)25)18(23)13-7-4-3-5-8-13/h2-10,12,17,23H,1,11H2/b18-16- |
InChI Key |
SWFGLWAEXFMDND-VLGSPTGOSA-N |
Isomeric SMILES |
C=CCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)


![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)